molecular formula C12H11Cl B1581289 1-Chloromethyl-4-methylnaphthalene CAS No. 5261-50-7

1-Chloromethyl-4-methylnaphthalene

Cat. No. B1581289
CAS RN: 5261-50-7
M. Wt: 190.67 g/mol
InChI Key: QHXSBKTZBDHBKF-UHFFFAOYSA-N
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Description

“1-Chloromethyl-4-methylnaphthalene” is an aromatic compound with the molecular formula C12H11Cl . It is commonly used in various organic synthesis reactions and research and development .


Molecular Structure Analysis

The molecular structure of “1-Chloromethyl-4-methylnaphthalene” consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at one position by a chloromethyl group (-CH2Cl) and at another position by a methyl group (-CH3) .


Physical And Chemical Properties Analysis

“1-Chloromethyl-4-methylnaphthalene” is a solid substance . It has a molecular weight of 190.67 . The boiling point is 124-125°C and the melting point is 62°C .

Scientific Research Applications

  • Chlorination and Chemical Transformations : The chlorination of 1-methylnaphthalene, a precursor to 1-Chloromethyl-4-methylnaphthalene, results in various substitution and addition products, including 1-chloro-4-methyl- derivatives. These chemical transformations are fundamental in organic synthesis and material science (Cum, Mare, & Johnson, 1967).

  • Pyrolysis and Thermal Decomposition : Studies on the thermal decomposition of 1-methylnaphthalene in a batch reactor reveal insights into pyrolysis mechanisms. Such research is crucial for understanding the behavior of organic compounds under high temperatures, relevant in energy and fuel applications (Leininger, Lorant, Minot, & Behar, 2006).

  • Molecular and Atomic Structure Analysis : The atomic and molecular structure of liquid 1-methylnaphthalene has been investigated using X-ray diffraction methods. This research provides valuable information about molecular interactions and arrangements in liquid phase, applicable in material science and molecular engineering (Drozdowski, 2002).

  • Fluorescent Tracer Applications : 1-methylnaphthalene's role as a fluorescent tracer in internal combustion engines has been explored. This application is significant in automotive engineering for studying mixture formation and temperature distributions (Fendt, Retzer, Ulrich, Will, & Zigan, 2020).

  • Fuel and Combustion Studies : The oxidation of 1-methylnaphthalene in various environments, such as jet stirred reactors, provides critical insights into combustion processes. This research is key for developing more efficient and cleaner combustion systems (Mati, Ristori, Pengloan, & Dagaut, 2007).

  • Chemical Reactions in Water Treatment : Studies on the chlorination reactions of methylnaphthalenes with hypochlorite in water demonstrate the chemical changes that occur during water treatment processes. This research is essential for ensuring safe and effective water treatment practices (Onodera, Muratani, Kobatake, & Suzuki, 1986).

  • Biodegradation Pathways : Investigations into the biodegradation of methylnaphthalenes by soil bacteria highlight the complexity of biological degradation pathways. Understanding these pathways is important for environmental biotechnology and pollution remediation (Mahajan, Phale, & Vaidyanathan, 1994).

Safety And Hazards

“1-Chloromethyl-4-methylnaphthalene” is classified as a skin corrosive, Category 1B . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Future Directions

The future directions of “1-Chloromethyl-4-methylnaphthalene” would depend on its applications in research and development. As an aromatic compound, it could potentially be used in the synthesis of various pharmaceuticals, chemicals, and other compounds .

properties

IUPAC Name

1-(chloromethyl)-4-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXSBKTZBDHBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200593
Record name 1-Chloromethyl-4-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloromethyl-4-methylnaphthalene

CAS RN

5261-50-7
Record name 1-Chloromethyl-4-methylnaphthalene
Source ChemIDplus
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Record name 5261-50-7
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Record name 1-Chloromethyl-4-methylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E Wolthuis, B Bossenbroek, G DeWall… - The Journal of …, 1963 - ACS Publications
Disruption of the epoxide ring in methyl-substituted l, 4-epoxy-l, 4-dihydronaphthalenes by alcoholsand a little acid gives alkyl-substituted 1-naphthols when one of the alpha positions …
Number of citations: 52 pubs.acs.org
CW Jefford, JC Rossier, S Kohmoto… - Journal of the Chemical …, 1984 - pubs.rsc.org
… When an aqueous 5M solution of hydrochloric acid (5ml) in tetrahydrofuran (THF) (5 ml) is treated with (1) (4.5 mmol), with vigorous stirring for 2 h, 1-chloromethyl-4methylnaphthalene (…
Number of citations: 6 pubs.rsc.org
V Boekelheide, CE Larrabee - Journal of the American Chemical …, 1950 - ACS Publications
… Chloromethylation of «-methylnaphthalene by the procedure of Coles and Dodds16 gave 1 -chloromethyl-4-methylnaphthalene in 76% yield.17 Thechloromethyl derivative was …
Number of citations: 35 pubs.acs.org
C Pierlot, V Rataj, JM Aubry - Singlet Oxygen: Applications in …, 2016 - books.google.com
… 30, 32 An alternative access to 1, 4-dihalogenomethylnaphthalene consists in the monobromination of 1-chloromethyl-4-methylnaphthalene which is then converted into the nonionic …
Number of citations: 8 books.google.com
AJ Twarowski, KMS FUSION INC ANN ARBOR MI - 1988 - apps.dtic.mil
… After a clear solution was obtained, 1-chloromethyl-4-methylnaphthalene (100 g, 0.53 mol) was added and the mixture was stirred at reflux. After 3.5 h, TLC analysis on silica with …
Number of citations: 0 apps.dtic.mil
CW Jefford, JC Rossier, S Kohmoto… - Helvetica chimica …, 1985 - Wiley Online Library
In the presence of acids, 1,4‐dimethyl‐1,4‐dihydronaphthalene 1,4‐endoperoxide readily reacts with nucleophiles to produce methyl‐ and ring‐substituted naphthalenes in high yields. …
Number of citations: 15 onlinelibrary.wiley.com
P Mamalis, J Green, DJ Outred, MJ Rix - Journal of the Chemical …, 1965 - pubs.rsc.org
EARLIER Communications described the preparation and some properties of a number of alkyloxy-and arylalkyloxy-diguanides 293 (I) and dihydrotriazines ls4 (11), many of which …
Number of citations: 4 pubs.rsc.org
AF Donnell, C Michoud, KC Rupert, X Han… - Journal of Medicinal …, 2013 - ACS Publications
XIAP is a key regulator of apoptosis, and its overexpression in cancer cells may contribute to their survival. The antiapoptotic function of XIAP derives from its BIR domains, which bind to …
Number of citations: 34 pubs.acs.org
JC PARHAM II - 1963 - search.proquest.com
Previously It was demonstrated that 2-dioxolanyl-pyridine (I) could be employed as an Intermediate In the synthesis of acrldlzlnlum salts by acid-catalyzed cyclo-dehydratlon. An …
Number of citations: 0 search.proquest.com
SK Attah-Poku, K Antczak, SJ Alward… - Canadian journal of …, 1984 - cdnsciencepub.com
… Lithium aluminum hydride reduction of ester 1 gave the diol 2 in which the primary alcohol group could be selectively protected with either 1 -chloromethyl-4-methylnaphthalene or 1 -…
Number of citations: 20 cdnsciencepub.com

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